molecular formula C12H15ClN2O2S B6504378 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide CAS No. 1396783-14-4

3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide

Cat. No. B6504378
CAS RN: 1396783-14-4
M. Wt: 286.78 g/mol
InChI Key: IKIJPNJWSHNOTN-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide, also known as 3-chloro-N-{4-[(dimethylamino)methyl]but-2-ynyl}benzenesulfonamide, is a synthetic compound used in scientific research. It is a derivative of benzene and has a sulfonamide group attached to it. It is a white, crystalline solid with a molecular weight of 269.7 g/mol and a melting point of 130-132 °C. It is soluble in water and has a variety of applications in the scientific research field.

Scientific Research Applications

3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as N-aryl-N'-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamides, which have potential applications as pharmaceuticals. It has also been used in the synthesis of a variety of other compounds, such as 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide{4-[(dimethylamino)methyl]but-2-ynyl}benzene-1-sulfonamides and 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide{4-[(dimethylamino)methyl]but-2-ynyl}benzene-1-sulfonamides, which have potential applications as herbicides.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide is not yet fully understood. It is believed that the compound binds to certain receptors in the body, such as the dopamine receptor, and inhibits the activity of these receptors. This can lead to various physiological effects, such as changes in blood pressure, heart rate, and body temperature.
Biochemical and Physiological Effects
3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the dopamine receptor, which can lead to changes in blood pressure, heart rate, and body temperature. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide has several advantages and limitations for use in lab experiments. One of the major advantages is that it is relatively inexpensive and easy to synthesize. It is also relatively stable and has a low toxicity. However, one of the major limitations is that it is not water soluble, which can limit its use in some experiments. Additionally, it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of 3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide. One potential direction is the development of new drugs based on this compound. Another potential direction is the use of this compound in the synthesis of other compounds with potential pharmaceutical applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, further research could be conducted to develop new methods for synthesizing this compound.

Synthesis Methods

3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide can be synthesized by reacting 4-chlorobenzene-1-sulfonamide with dimethylamine in anhydrous acetic acid. The reaction proceeds in two steps. In the first step, dimethylamine is added to the 4-chlorobenzene-1-sulfonamide and the mixture is heated to reflux. In the second step, the mixture is cooled and the 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide is precipitated out of solution.

properties

IUPAC Name

3-chloro-N-[4-(dimethylamino)but-2-ynyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2S/c1-15(2)9-4-3-8-14-18(16,17)12-7-5-6-11(13)10-12/h5-7,10,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIJPNJWSHNOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide

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